molecular formula C18H35N3O3S B2700479 N-(3-(4-methylpiperidin-1-yl)propyl)-1-(propylsulfonyl)piperidine-4-carboxamide CAS No. 904277-11-8

N-(3-(4-methylpiperidin-1-yl)propyl)-1-(propylsulfonyl)piperidine-4-carboxamide

Cat. No. B2700479
CAS RN: 904277-11-8
M. Wt: 373.56
InChI Key: XQTAEJPWDTZQBY-UHFFFAOYSA-N
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Description

N-(3-(4-methylpiperidin-1-yl)propyl)-1-(propylsulfonyl)piperidine-4-carboxamide, also known as MS-275, is a potent histone deacetylase (HDAC) inhibitor. It has been extensively studied for its therapeutic potential in the treatment of various cancers and other diseases.

Scientific Research Applications

Synthetic Chemistry Methodologies

Alkoxycarbonylpiperidines as N-Nucleophiles in Palladium-catalyzed Aminocarbonylation A study by Takács et al. (2014) explored the use of piperidines with ester functionalities in palladium-catalyzed aminocarbonylation, producing carboxamides and ketocarboxamides under specific conditions. This synthetic approach highlights the utility of piperidine derivatives in complex organic synthesis processes, potentially including compounds similar to N-(3-(4-methylpiperidin-1-yl)propyl)-1-(propylsulfonyl)piperidine-4-carboxamide (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Pharmacological Studies

Discovery of Piperidine-4-carboxamide CCR5 Antagonist Imamura et al. (2006) discovered a piperidine-4-carboxamide derivative, TAK-220, demonstrating potent anti-HIV-1 activity by acting as a CCR5 antagonist. This research underscores the therapeutic potential of piperidine-4-carboxamide derivatives in treating diseases by modulating receptor activity, suggesting a framework for the development of new drugs (Imamura et al., 2006).

Material Science and Electrochemistry

Stability of High-Voltage Ionic Liquid with Substituted Piperidinium Cation Savilov et al. (2016) synthesized and characterized a novel ionic liquid featuring a substituted piperidinium cation, demonstrating promising applications in electrochemical devices due to its physico-chemical and electrochemical properties. This study highlights the relevance of piperidinium derivatives in enhancing the performance and stability of ionic liquids for various technological applications (Savilov et al., 2016).

properties

IUPAC Name

N-[3-(4-methylpiperidin-1-yl)propyl]-1-propylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O3S/c1-3-15-25(23,24)21-13-7-17(8-14-21)18(22)19-9-4-10-20-11-5-16(2)6-12-20/h16-17H,3-15H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTAEJPWDTZQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CCC(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-methylpiperidin-1-yl)propyl)-1-(propylsulfonyl)piperidine-4-carboxamide

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